Bis(11-azidoundecyl) disulfide

Catalog No.
S967314
CAS No.
881375-91-3
M.F
C22H44N6S2
M. Wt
456.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(11-azidoundecyl) disulfide

CAS Number

881375-91-3

Product Name

Bis(11-azidoundecyl) disulfide

IUPAC Name

1-azido-11-(11-azidoundecyldisulfanyl)undecane

Molecular Formula

C22H44N6S2

Molecular Weight

456.8 g/mol

InChI

InChI=1S/C22H44N6S2/c23-27-25-19-15-11-7-3-1-5-9-13-17-21-29-30-22-18-14-10-6-2-4-8-12-16-20-26-28-24/h1-22H2

InChI Key

GIGNSCLNVXDBBG-UHFFFAOYSA-N

SMILES

C(CCCCCN=[N+]=[N-])CCCCCSSCCCCCCCCCCCN=[N+]=[N-]

Canonical SMILES

C(CCCCCN=[N+]=[N-])CCCCCSSCCCCCCCCCCCN=[N+]=[N-]
  • Bioconjugation

    Azide groups can participate in click chemistry reactions, a type of reaction known for its efficiency and specificity PubChem: Bis(11-azidoundecyl) disulfide: . This makes Bis(11-azidoundecyl) disulfide a potential linker molecule to attach biomolecules like antibodies or drugs to surfaces or other biomolecules for targeted applications ScienceDirect: Click chemistry in polymer and material science.

  • Nanoparticle Assembly

    Disulfide bonds can be cleaved or formed under specific conditions. This property allows researchers to explore Bis(11-azidoundecyl) disulfide as a component in self-assembling nanoparticle structures Wiley Online Library: Disulfide Bonds in Drug Delivery Systems: . These structures have potential applications in areas like drug delivery and bioimaging.

Bis(11-azidoundecyl) disulfide is a chemical compound with the molecular formula C22H44N6S2C_{22}H_{44}N_{6}S_{2} and a molecular weight of 456.8 g/mol. This compound features two azide groups attached to undecyl chains, linked by a disulfide bond. It is primarily recognized for its utility in research, particularly in biochemical applications due to its unique structural properties. The compound is classified as an irritant, and it is typically stored under conditions specified by safety guidelines to ensure stability and safety during handling.

  • Azide groups: Azide groups can be explosive under certain conditions. Standard handling procedures for azide-containing compounds should be followed if handling this compound becomes necessary [].

Bis(11-azidoundecyl) disulfide exhibits significant biological activity due to its ability to form disulfide bonds and engage in click chemistry. These properties allow it to interact with various biomolecules, potentially influencing protein structure and function. The formation of disulfide bonds is crucial in biological systems for stabilizing protein structures and facilitating proper folding. Moreover, the azide functionalities can be utilized for labeling and tracking biomolecules in cellular studies .

The synthesis of Bis(11-azidoundecyl) disulfide typically involves the following steps:

  • Preparation of Azidoundecanol: The starting material, undecanol, is converted into an azido derivative through a nucleophilic substitution reaction using sodium azide.
  • Formation of Disulfide Linkage: Two molecules of azidoundecanol are then reacted under oxidative conditions to form the disulfide bond. This can be achieved using oxidizing agents such as hydrogen peroxide or iodine.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity levels suitable for research applications .

Bis(11-azidoundecyl) disulfide has diverse applications in various fields:

  • Bioconjugation: It serves as a linker in bioconjugation processes, allowing for the attachment of biomolecules such as proteins or nucleic acids.
  • Drug Delivery: The compound's ability to form stable linkages with therapeutic agents makes it useful in drug delivery systems where controlled release is desired.
  • Material Science: In polymer chemistry, it can be used to synthesize polymers with stimuli-responsive properties due to its disulfide functionalities .

Interaction studies involving Bis(11-azidoundecyl) disulfide focus on its biochemical properties and potential applications in drug design and development. These studies often explore how the compound interacts with proteins and other biomolecules through disulfide bond formation and click chemistry reactions. Such interactions can influence enzyme activity, protein stability, and cellular signaling pathways .

Several compounds exhibit structural or functional similarities to Bis(11-azidoundecyl) disulfide. Below are some notable examples:

Compound NameStructure FeaturesUnique Aspects
DithiothreitolContains two thiol groupsCommonly used as a reducing agent in biochemistry
Azidoethyl disulfideAzido group linked by a disulfide bondUseful for similar bioconjugation applications
1,2-Bis(azidomethyl)disulfaneTwo azido groups linked by a disulfidePotentially more reactive due to multiple azides
Bis(2-hydroxyethyl)disulfideTwo hydroxyethyl groups linked by a disulfideUsed primarily in protein stabilization

The uniqueness of Bis(11-azidoundecyl) disulfide lies in its long alkyl chains combined with azido functionalities, which enhance its solubility and reactivity compared to other similar compounds .

This compound's specific structure allows it to participate effectively in click chemistry reactions while maintaining stability under physiological conditions, making it particularly valuable for applications in biochemistry and materials science.

XLogP3

11

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-14

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